PF-06815345

Description

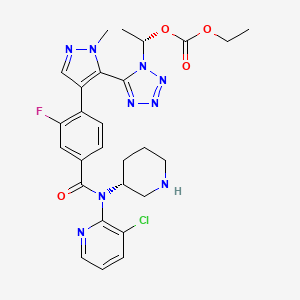

Structure

3D Structure

Propriétés

Numéro CAS |

1900686-46-5 |

|---|---|

Formule moléculaire |

C27H29ClFN9O4 |

Poids moléculaire |

598.0 g/mol |

Nom IUPAC |

[(1S)-1-[5-[4-[4-[(3-chloro-2-pyridinyl)-[(3R)-piperidin-3-yl]carbamoyl]-2-fluorophenyl]-1-methylpyrazol-5-yl]tetrazol-1-yl]ethyl] ethyl carbonate |

InChI |

InChI=1S/C27H29ClFN9O4/c1-4-41-27(40)42-16(2)38-25(33-34-35-38)23-20(15-32-36(23)3)19-10-9-17(13-22(19)29)26(39)37(18-7-5-11-30-14-18)24-21(28)8-6-12-31-24/h6,8-10,12-13,15-16,18,30H,4-5,7,11,14H2,1-3H3/t16-,18+/m0/s1 |

Clé InChI |

QTBYVAZRKWOIDU-FUHWJXTLSA-N |

SMILES isomérique |

CCOC(=O)O[C@@H](C)N1C(=NN=N1)C2=C(C=NN2C)C3=C(C=C(C=C3)C(=O)N([C@@H]4CCCNC4)C5=C(C=CC=N5)Cl)F |

SMILES canonique |

CCOC(=O)OC(C)N1C(=NN=N1)C2=C(C=NN2C)C3=C(C=C(C=C3)C(=O)N(C4CCCNC4)C5=C(C=CC=N5)Cl)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of PF-06815345: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06815345 is an orally active, potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Developed by Pfizer, it was investigated for the treatment of hypercholesterolemia. Although its clinical development was discontinued for strategic reasons, the preclinical data available provide valuable insights into its mechanism of action as a modulator of lipid metabolism. This technical guide synthesizes the publicly available data on this compound, detailing its inhibitory activity, in vitro metabolic profile, and in vivo effects on plasma PCSK9 levels. The document also outlines the general mechanism of PCSK9 inhibition and provides illustrative diagrams to conceptualize the signaling pathways and experimental workflows.

Introduction to PCSK9 and its Role in Cholesterol Homeostasis

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in the regulation of low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream. Synthesized primarily in the liver, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding event targets the LDLR for lysosomal degradation, thereby reducing the number of LDLRs available to clear circulating LDL-C. Consequently, higher levels of plasma LDL-C are observed. Inhibition of PCSK9 has emerged as a key therapeutic strategy for lowering LDL-C and reducing the risk of atherosclerotic cardiovascular disease.

Core Mechanism of Action of this compound

This compound functions as a direct inhibitor of PCSK9. By binding to PCSK9, this compound is believed to prevent the interaction between PCSK9 and the LDLR. This disruption of the PCSK9-LDLR complex allows for the normal recycling of the LDLR back to the hepatocyte surface, leading to an increased number of functional LDLRs capable of clearing LDL-C from the circulation. The ultimate effect is a reduction in plasma LDL-C levels.

Signaling Pathway

The following diagram illustrates the established signaling pathway of PCSK9 and the proposed mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is important to note that detailed preclinical data, such as binding affinity (Kd) and comprehensive dose-response curves, are not publicly available.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Species | Assay Type | Source |

| IC50 | 13.4 µM | N/A | Cell-free | [1] |

Table 2: In Vitro Metabolism

| Cell Type | Parameter | Value | Incubation Time (min) | Source |

| Human Enterocyte | CLint | <82.9 µL/min/mg | 5-1440 | [1] |

| Human Hepatocyte | CLint | 97.6 µL/min/mg | 5-1440 | [1] |

Table 3: In Vivo Efficacy

| Animal Model | Dose (mg/kg) | Route | Effect | Time Point | Source |

| Humanized PCSK9 Mouse | 500 | p.o. (single dose) | 72% reduction in plasma PCSK9 | 4 hours | [1] |

Experimental Protocols

Detailed experimental protocols for the studies on this compound have not been published in peer-reviewed literature. The information below represents a generalized workflow for the types of experiments conducted, based on standard industry practices.

PCSK9 Inhibition Assay (Cell-free)

This assay is designed to determine the concentration at which an inhibitor reduces the activity of PCSK9 by 50% (IC50).

In Vivo Study in Humanized PCSK9 Mouse Model

This type of study evaluates the in vivo efficacy of a PCSK9 inhibitor in a relevant animal model.

Clinical Development and Discontinuation

This compound entered a Phase 1 clinical trial (NCT02654899) to assess its safety, tolerability, and pharmacokinetics in healthy subjects. However, the trial and further development of the compound were discontinued by Pfizer as a strategic business decision, and not due to safety or efficacy concerns.

Conclusion

This compound is a potent, orally bioavailable small molecule inhibitor of PCSK9 that demonstrated significant in vitro and in vivo activity. By preventing the PCSK9-mediated degradation of the LDLR, this compound effectively increases the clearance of LDL-C. While its clinical development was halted, the available data on this compound contributes to the broader understanding of small molecule-mediated PCSK9 inhibition and can inform future drug discovery efforts in this area. The lack of a comprehensive public dataset from its preclinical development, however, limits a more in-depth analysis of its pharmacological profile.

References

The Biological Function of PF-06815345: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06815345 is an orally active, potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2] PCSK9 is a key regulator of cholesterol metabolism, and its inhibition is a clinically validated strategy for lowering low-density lipoprotein cholesterol (LDL-C), a major risk factor for cardiovascular disease. This document provides a detailed technical guide on the biological function of this compound, including its mechanism of action, available quantitative data, and the experimental methodologies used for its characterization.

Core Biological Function and Mechanism of Action

The primary biological function of this compound is the inhibition of the PCSK9 protein. PCSK9 is a serine protease that binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding targets the LDLR for lysosomal degradation, thereby reducing the number of LDLRs available to clear circulating LDL-C from the bloodstream.

By inhibiting the interaction between PCSK9 and the LDLR, this compound prevents the degradation of the LDLR. This leads to an increased number of LDLRs on the hepatocyte surface, which in turn enhances the clearance of LDL-C from the circulation, ultimately lowering plasma LDL-C levels.

Signaling Pathway of PCSK9 and Inhibition by this compound

Caption: PCSK9-mediated LDLR degradation and its inhibition by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Description |

| IC50 | 13.4 µM | The half-maximal inhibitory concentration against PCSK9 in a cell-free assay.[1][2] |

Table 2: In Vitro Metabolism of this compound

| System | Parameter | Value |

| Human Enterocytes | Intrinsic Clearance (CLint) | <82.9 µL/min/mg |

| Human Hepatocytes | Intrinsic Clearance (CLint) | 97.6 µL/min/mg |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dose | Effect | Time Point |

| Humanized PCSK9 Mouse | 500 mg/kg (single oral dose) | 72% reduction in plasma PCSK9 | 4 hours post-dose[1] |

Experimental Protocols

While the precise, proprietary protocols for the evaluation of this compound are not publicly available, the following sections describe the standard methodologies for the key experiments cited.

In Vitro PCSK9 Inhibition Assay (Cell-Free)

Objective: To determine the concentration of this compound required to inhibit the binding of PCSK9 to the LDLR by 50% (IC50).

General Protocol:

-

Plate Coating: A microtiter plate is coated with the recombinant EGF-A domain of the human LDLR.

-

Incubation: Recombinant human PCSK9 is pre-incubated with varying concentrations of this compound.

-

Binding Reaction: The PCSK9-inhibitor mixture is added to the LDLR-coated wells and incubated to allow for binding.

-

Detection: The amount of PCSK9 bound to the LDLR is quantified. This is typically achieved using a primary antibody against PCSK9, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a colorimetric or chemiluminescent reaction.

-

Data Analysis: The signal is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: In Vitro PCSK9 Inhibition Assay

Caption: A generalized workflow for an in vitro PCSK9-LDLR binding inhibition assay.

In Vivo PCSK9 Reduction in a Humanized Mouse Model

Objective: To assess the ability of orally administered this compound to reduce the levels of circulating human PCSK9 in a relevant animal model.

General Protocol:

-

Animal Model: A humanized PCSK9 mouse model is used, where the murine Pcsk9 gene is replaced with the human PCSK9 gene. This allows for the direct assessment of the inhibitor's effect on the human protein.

-

Dosing: A single oral dose of this compound (e.g., 100-500 mg/kg) is administered to the mice.[1]

-

Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 4 hours).

-

PCSK9 Quantification: Plasma is isolated from the blood samples, and the concentration of human PCSK9 is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage reduction in plasma PCSK9 levels is calculated by comparing the levels in the treated group to those in a vehicle-treated control group.

Clinical Development

This compound was investigated in a Phase 1 clinical trial (NCT02654899) to evaluate its safety, tolerability, and pharmacokinetics in healthy subjects following single oral doses.[3][4][5] This trial was discontinued as a strategic business decision and not due to safety or efficacy concerns.[4]

Conclusion

This compound is a potent, orally available inhibitor of PCSK9 that demonstrated preclinical efficacy in reducing plasma PCSK9 levels. Its mechanism of action, centered on the preservation of LDL receptors, aligns with established therapeutic strategies for hypercholesterolemia. The provided quantitative data and experimental outlines offer a foundational understanding of the biological function of this compound for professionals in the field of drug development and cardiovascular research.

References

- 1. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vivo PCSK9 gene editing using an all-in-one self-cleavage AAV-CRISPR system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

The Discovery and Development of PF-06815345: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06815345 was a promising, orally active small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) developed by Pfizer for the potential treatment of hypercholesterolemia. As a key regulator of low-density lipoprotein (LDL) cholesterol levels, PCSK9 is a validated therapeutic target. This compound demonstrated potent in vitro inhibition of PCSK9 and in vivo efficacy in preclinical models. However, its development was discontinued at an early stage. This technical guide provides a comprehensive overview of the discovery and development of this compound, including its mechanism of action, synthesis, preclinical data, and the details of its brief clinical evaluation. All quantitative data are summarized in structured tables, and key experimental protocols are detailed. Visualizations of the relevant biological pathway and experimental workflows are provided using Graphviz diagrams.

Introduction to PCSK9 and the Rationale for Oral Inhibitors

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a critical role in cholesterol homeostasis. It binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting the receptor for lysosomal degradation. This reduction in LDLR density on the cell surface leads to decreased clearance of LDL cholesterol from the circulation, resulting in elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.

The therapeutic potential of inhibiting PCSK9 has been unequivocally demonstrated by the clinical success of monoclonal antibodies such as evolocumab and alirocumab. These injectable biologics effectively lower LDL-C and reduce cardiovascular events. However, the development of orally bioavailable small molecule inhibitors of PCSK9, like this compound, has been pursued to offer a more convenient and potentially more accessible treatment option for patients with hypercholesterolemia.

Discovery and Preclinical Development of this compound

This compound emerged from Pfizer's research program focused on identifying non-peptidic, small molecule inhibitors of the PCSK9-LDLR interaction.

Chemical Structure

The chemical structure of this compound and its active metabolite are presented below.

This compound

-

Chemical Name: (R)-1-(((N-(3-chloropyridin-2-yl)-3-fluoro-4-(1-methyl-5-(2H-tetrazol-5-yl)-1H-pyrazol-4-yl)benzoyl)amino)methyl)ethyl ethyl carbonate

-

Molecular Formula: C27H28ClFN9O5

-

Molecular Weight: 628.03 g/mol

This compound Active Metabolite

-

Chemical Name: N-(3-chloropyridin-2-yl)-3-fluoro-4-[1-methyl-5-(2H-tetrazol-5-yl)pyrazol-4-yl]-N-[(3R)-piperidin-3-yl]benzamide[1]

-

Molecular Formula: C22H21ClFN9O[1]

-

Molecular Weight: 481.91 g/mol [2]

Proposed Synthesis

While the specific synthetic route for this compound employed by Pfizer is proprietary, a plausible synthesis can be inferred from related patent literature for similar oral PCSK9 inhibitors. A potential retrosynthetic analysis suggests a convergent approach, involving the coupling of a substituted benzoic acid with a chiral piperidine derivative.

A generalized synthetic scheme is outlined below:

-

Synthesis of the Pyrazole-Tetrazole Core: Construction of the substituted pyrazole ring followed by the formation of the tetrazole moiety.

-

Synthesis of the Benzoyl Chloride Intermediate: Functionalization of a benzene ring to incorporate the fluoro and pyrazole-tetrazole substituents, followed by conversion to the corresponding benzoyl chloride.

-

Synthesis of the Chiral Piperidine Amine: Preparation of the (R)-3-aminopiperidine derivative.

-

Amide Coupling: Reaction of the benzoyl chloride intermediate with the chiral piperidine amine to form the core amide structure.

-

Prodrug Moiety Installation: Acylation of the piperidine nitrogen to introduce the ethoxycarbonyloxyethyl prodrug group, yielding this compound.

In Vitro Pharmacology

This compound is a potent inhibitor of the PCSK9-LDLR interaction. The key in vitro pharmacological data are summarized in the table below.

| Parameter | Value | Cell/System |

| IC50 | 13.4 µM[3][4] | PCSK9-LDLR Binding Assay |

| Intrinsic Clearance (Clint) | <82.9 µL/min/mg[3] | Human Enterocytes |

| Intrinsic Clearance (Clint) | 97.6 µL/min/mg[3] | Human Hepatocytes |

In Vivo Pharmacology

The in vivo efficacy of this compound was evaluated in a humanized PCSK9 mouse model. The results of these studies are presented in the table below.

| Animal Model | Dose | Route of Administration | Effect |

| Humanized PCSK9 Mouse[3] | 100-500 mg/kg (single dose)[3] | Oral (p.o.)[3] | 72% reduction in plasma PCSK9 at 500 mg/kg after 4 hours[3] |

Mechanism of Action

This compound functions by directly inhibiting the protein-protein interaction between PCSK9 and the LDLR. By binding to PCSK9, this compound prevents the formation of the PCSK9-LDLR complex. This, in turn, inhibits the PCSK9-mediated internalization and subsequent lysosomal degradation of the LDLR. As a result, a higher density of LDLRs is maintained on the surface of hepatocytes, leading to increased clearance of circulating LDL-C.

References

In-Depth Technical Guide: Target Validation Studies of PF-06815345

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06815345 is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. This document provides a comprehensive overview of the target validation studies for this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used in its evaluation. The development of this compound reached Phase 1 clinical trials before being discontinued for strategic reasons unrelated to safety or efficacy. The data presented herein underscores the scientific basis for its development as a potential oral therapy for hypercholesterolemia.

Introduction to PCSK9 as a Therapeutic Target

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in cholesterol homeostasis. It is primarily synthesized in the liver and secreted into the plasma. PCSK9 functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding targets the LDLR for lysosomal degradation, thereby reducing the number of LDLRs available to clear circulating LDL-C from the bloodstream. By inhibiting PCSK9, the recycling of LDLR to the hepatocyte surface is enhanced, leading to increased clearance of LDL-C and a reduction in plasma LDL-C levels. The validation of PCSK9 as a therapeutic target is well-established, with monoclonal antibodies against PCSK9 demonstrating significant efficacy in lowering LDL-C and reducing cardiovascular events.

Mechanism of Action of this compound

This compound is an orally active, potent small molecule designed to inhibit the activity of PCSK9. Unlike monoclonal antibodies that bind to circulating PCSK9, small molecule inhibitors like this compound can be designed to interfere with PCSK9 function through various mechanisms, such as disrupting the interaction between PCSK9 and the LDLR or inhibiting the autocatalytic processing of PCSK9 required for its maturation and secretion. The primary mechanism of this compound is the inhibition of the PCSK9-LDLR interaction.

Signaling Pathway of PCSK9-Mediated LDLR Degradation

The following diagram illustrates the signaling pathway of PCSK9 and the mechanism of its inhibition.

Caption: PCSK9 pathway and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Parameter | Value | Reference |

| Cell-Free PCSK9 Inhibition | IC50 | 13.4 µM | [1] |

| Cell-Based PCSK9 Secretion (HepG2) | IC50 | Not Publicly Available | - |

| LDL-C Uptake (HepG2) | EC50 | Not Publicly Available | - |

| Binding Affinity to PCSK9 (e.g., SPR) | KD | Not Publicly Available | - |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Endpoint | Result | Reference |

| Humanized PCSK9 Mouse | 500 mg/kg, single oral dose | Plasma PCSK9 Reduction at 4h | 72% | [1] |

| Humanized PCSK9 Mouse | Various | LDL-C Reduction | Not Publicly Available | - |

Table 3: Pharmacokinetic Profile of this compound (from Clinical Trial NCT02654899)

| Parameter | Value |

| Cmax (Maximum Plasma Concentration) | Data not publicly available |

| Tmax (Time to Cmax) | Data not publicly available |

| AUC (Area Under the Curve) | Data not publicly available |

| Half-life (t1/2) | Data not publicly available |

Note: The Phase 1 clinical trial (NCT02654899) was a single-dose study in healthy subjects to evaluate safety, tolerability, and pharmacokinetics. The trial was discontinued for strategic business reasons, and the detailed pharmacokinetic data has not been publicly released.

Experimental Protocols

Detailed methodologies for the key experiments cited in the target validation of this compound are provided below. Where specific protocols for this compound are not publicly available, representative protocols for similar PCSK9 inhibitors are described.

In Vitro PCSK9 Inhibition Assay (Cell-Free)

Objective: To determine the direct inhibitory effect of this compound on the activity of PCSK9. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that measures the binding of PCSK9 to the LDLR.

Representative Protocol (TR-FRET):

-

Reagents: Recombinant human PCSK9, recombinant human LDLR-EGF-A domain tagged with a donor fluorophore (e.g., Europium cryptate), and a PCSK9-binding antibody fragment (Fab) labeled with an acceptor fluorophore (e.g., d2).

-

Procedure:

-

The assay is performed in a low-volume 384-well plate.

-

A dilution series of this compound is prepared in an appropriate assay buffer.

-

The test compound or vehicle control is incubated with recombinant human PCSK9.

-

The fluorophore-labeled LDLR-EGF-A domain and the labeled anti-PCSK9 Fab are added to the wells.

-

The plate is incubated at room temperature to allow for binding to reach equilibrium.

-

The TR-FRET signal is read on a compatible plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

-

-

Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The IC50 value is determined by fitting the dose-response curve using a four-parameter logistic equation.

Cellular LDL-C Uptake Assay

Objective: To assess the functional consequence of PCSK9 inhibition by this compound on the ability of liver cells to take up LDL-C.

Representative Protocol (HepG2 Cells):

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

-

Procedure:

-

HepG2 cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then serum-starved to upregulate LDLR expression.

-

Cells are treated with a dilution series of this compound in the presence of a fixed concentration of recombinant human PCSK9.

-

Fluorescently labeled LDL-C (e.g., DiI-LDL) is added to the wells.

-

After incubation, the cells are washed to remove unbound DiI-LDL.

-

The fluorescence intensity, corresponding to the amount of internalized LDL-C, is measured using a fluorescence plate reader.

-

-

Data Analysis: The EC50 value, representing the concentration of this compound that results in a 50% increase in LDL-C uptake, is calculated from the dose-response curve.

In Vivo Efficacy in Humanized PCSK9 Mouse Model

Objective: To evaluate the in vivo efficacy of orally administered this compound in reducing plasma PCSK9 and LDL-C levels.

Representative Protocol:

-

Animal Model: Transgenic mice expressing human PCSK9 are used. These models are often maintained on a high-fat diet to induce a more human-like lipid profile.

-

Procedure:

-

Mice are randomized into treatment groups (vehicle control and different doses of this compound).

-

This compound is formulated for oral gavage and administered as a single dose or in a multiple-dosing regimen.

-

Blood samples are collected at various time points post-dosing.

-

Plasma is isolated for the measurement of human PCSK9 levels (using a specific ELISA) and LDL-C concentrations (using an enzymatic assay).

-

-

Data Analysis: The percentage reduction in plasma PCSK9 and LDL-C levels is calculated for each treatment group relative to the vehicle control group.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the target validation of a PCSK9 inhibitor like this compound.

In Vitro Assay Workflow

Caption: A typical in vitro assay workflow for a PCSK9 inhibitor.

In Vivo Study Workflow

Caption: Workflow for in vivo efficacy studies of this compound.

Conclusion

The preclinical data for this compound provide strong validation for its mechanism of action as a potent inhibitor of PCSK9. The in vitro studies demonstrate direct inhibition of PCSK9, and the in vivo studies in a relevant animal model confirm its ability to reduce plasma PCSK9 levels following oral administration. Although the clinical development of this compound was discontinued for strategic reasons, the target validation studies laid a solid foundation for the continued exploration of small molecule inhibitors of PCSK9 as a promising therapeutic approach for the management of hypercholesterolemia. The detailed experimental protocols and workflows presented in this guide offer valuable insights for researchers and drug development professionals working in this field.

References

The Role of PF-06815345 in Lipid Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The clinical development of PF-06815345 was discontinued by Pfizer. The information presented in this document is based on publicly available preclinical data and general knowledge of its drug class. No quantitative data from human clinical trials regarding its effects on lipid metabolism has been publicly released.

Executive Summary

This compound is an investigational, orally bioavailable prodrug of a potent and selective small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). Developed by Pfizer, it was designed to offer a convenient oral alternative to the injectable monoclonal antibody therapies that currently dominate the PCSK9 inhibitor market. The primary therapeutic target of this compound is the reduction of low-density lipoprotein cholesterol (LDL-C), a key risk factor for atherosclerotic cardiovascular disease. Preclinical studies have demonstrated its ability to lower plasma PCSK9 levels. However, the lack of published clinical data on its effects on the broader lipid profile, including triglycerides and other lipoproteins, necessitates a review based on its established mechanism of action and available preclinical findings.

Mechanism of Action: Targeting PCSK9 to Modulate Lipid Metabolism

This compound functions as a liver-targeted prodrug. Following oral administration, it is absorbed and subsequently converted in the liver by the enzyme carboxyesterase 1 (CES1) into its active metabolite. This active form then inhibits the synthesis of PCSK9.

The inhibition of PCSK9 is a clinically validated strategy for lowering LDL-C. PCSK9 is a protein that binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, promoting its degradation within the lysosome. By preventing the recycling of LDLRs to the cell surface, PCSK9 effectively reduces the liver's capacity to clear circulating LDL-C.

By inhibiting PCSK9, the active metabolite of this compound is expected to increase the number of LDLRs on hepatocyte surfaces, leading to enhanced clearance of LDL-C from the bloodstream and consequently lowering plasma LDL-C levels.

Signaling Pathway of this compound

Preclinical and In Vitro Data

Publicly available data on this compound is limited to in vitro and preclinical animal studies. These studies have established the compound's potency and its effect on plasma PCSK9 levels.

In Vitro Potency

| Compound | Target | IC50 |

| This compound (active metabolite) | PCSK9 | 13.4 μM[1] |

| Table 1: In Vitro Potency of this compound Active Metabolite |

Preclinical In Vivo Data

A study in a humanized PCSK9 mouse model demonstrated the in vivo activity of this compound.

| Animal Model | Compound | Dose | Effect on Plasma PCSK9 | Time Point |

| Humanized PCSK9 Mouse | This compound | 500 mg/kg (single oral dose) | 28% reduction | 4 hours post-dose |

| Table 2: Preclinical Efficacy of this compound |

Note: The reported data indicates that plasma PCSK9 was lowered to 72% of baseline, which corresponds to a 28% reduction.

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound have not been publicly disclosed. However, based on standard methodologies for evaluating PCSK9 inhibitors, the following experimental workflows can be inferred.

In Vitro PCSK9 Inhibition Assay Workflow

Preclinical In Vivo Evaluation Workflow

Clinical Development and Discontinuation

This compound entered a Phase 1 clinical trial (NCT02654899) to evaluate its safety, tolerability, and pharmacokinetics in healthy subjects. However, the results of this study have not been made public. Subsequently, Pfizer discontinued the development of this compound. The reasons for this decision have not been officially disclosed but could be related to a variety of factors including, but not limited to, an unfavorable pharmacokinetic or safety profile, lack of sufficient efficacy, or strategic portfolio decisions.

Conclusion and Future Perspectives

This compound represented a promising approach to oral PCSK9 inhibition for the management of hypercholesterolemia. Its liver-targeted prodrug design aimed to maximize efficacy while minimizing potential off-target effects. The available preclinical data demonstrated proof-of-concept by showing a reduction in plasma PCSK9 levels.

However, the discontinuation of its clinical development program and the absence of human clinical data on its impact on lipid metabolism leave significant questions unanswered regarding its potential efficacy and safety in the intended patient population. The pursuit of oral PCSK9 inhibitors remains an active area of research in the pharmaceutical industry, with the goal of providing a more convenient treatment option for patients with hypercholesterolemia who require additional LDL-C lowering beyond statin therapy. The lessons learned from the development of this compound, though not publicly detailed, have likely informed the ongoing efforts to bring a safe and effective oral PCSK9 inhibitor to market.

References

The Oral PCSK9 Inhibitor PF-06815345: A Technical Overview of its Role in LDL Receptor Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein (LDL) cholesterol metabolism. By promoting the degradation of the LDL receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol from the circulation, a key factor in the pathogenesis of atherosclerotic cardiovascular disease. Inhibition of PCSK9 has emerged as a powerful therapeutic strategy for lowering LDL cholesterol. While monoclonal antibodies have proven highly effective, the development of orally bioavailable small molecule inhibitors remains a significant goal. This technical guide provides an in-depth overview of PF-06815345, an orally active small molecule inhibitor of PCSK9. We will delve into its mechanism of action, summarize the available preclinical data, and provide detailed, albeit generalized, experimental protocols relevant to its evaluation. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the landscape of oral PCSK9 inhibitors and the regulation of the LDL receptor.

Introduction to this compound

This compound is an orally active and potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1] Developed by Pfizer, it was investigated for its potential to lower LDL cholesterol.[2] The primary mechanism of action of this compound is the inhibition of the interaction between PCSK9 and the LDL receptor, thereby preventing PCSK9-mediated degradation of the receptor and increasing its recycling to the cell surface. This leads to enhanced clearance of LDL cholesterol from the bloodstream. A Phase 1 clinical trial (NCT02654899) was initiated to assess the safety, tolerability, and pharmacokinetics of this compound in healthy subjects; however, the trial was discontinued for strategic business reasons and not due to safety or efficacy concerns.[3]

Mechanism of Action: Regulating the LDL Receptor

The regulation of LDL cholesterol levels is intricately linked to the lifecycle of the LDL receptor. The binding of circulating LDL particles to the LDL receptor on the surface of hepatocytes initiates their endocytosis and subsequent degradation in lysosomes. The LDL receptor, in turn, can be recycled back to the cell surface to clear more LDL particles.

PCSK9 disrupts this cycle by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDL receptor.[4][5] This binding event redirects the receptor for lysosomal degradation along with its LDL cargo, preventing its recycling.[4][5] The net effect is a reduction in the number of LDL receptors on the hepatocyte surface, leading to decreased LDL cholesterol clearance and elevated plasma LDL levels.

Small molecule inhibitors of PCSK9, such as this compound, are designed to interfere with the PCSK9-LDLR interaction. By binding to PCSK9, these inhibitors can either directly block the binding site for the LDL receptor or induce conformational changes in PCSK9 that prevent its association with the receptor. This inhibition preserves the LDL receptor population on the cell surface, promoting efficient clearance of LDL cholesterol.

Signaling Pathway of PCSK9-Mediated LDL Receptor Degradation and its Inhibition

Caption: PCSK9 binds to the LDL receptor, leading to its degradation. This compound inhibits this interaction.

Quantitative Data Summary

The publicly available quantitative data for this compound is limited. The following tables summarize the known in vitro and in vivo activity.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell/System | Reference |

| IC50 (PCSK9 Inhibition) | 13.4 μM | Cell-free assay | [1] |

| Intrinsic Clearance (CLint) | <82.9 μL/min/mg | Human Enterocytes | MedChemExpress Data |

| Intrinsic Clearance (CLint) | 97.6 μL/min/mg | Human Hepatocytes | MedChemExpress Data |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dose | Route of Administration | Effect on Plasma PCSK9 | Time Point | Reference |

| Humanized PCSK9 Mouse | 500 mg/kg | Oral (single dose) | 72% reduction | 4 hours post-dose | MedChemExpress Data |

Experimental Protocols

While the specific, detailed experimental protocols used by Pfizer for the preclinical evaluation of this compound are not publicly available, this section provides representative methodologies for key assays used in the characterization of small molecule PCSK9 inhibitors.

In Vitro PCSK9-LDLR Interaction Assay (ELISA-based)

This assay is designed to quantify the inhibitory effect of a compound on the binding of PCSK9 to the LDL receptor.

Materials:

-

Recombinant human PCSK9 (His-tagged)

-

Recombinant human LDLR-EGF-A domain

-

High-binding 96-well microplates

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Anti-His-tag antibody conjugated to Horseradish Peroxidase (HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Test compound (this compound) dissolved in DMSO

Protocol:

-

Coating: Coat the wells of a 96-well microplate with the recombinant LDLR-EGF-A domain (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound LDLR.

-

Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer (e.g., PBS with 2% BSA) and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Inhibitor Incubation: Prepare serial dilutions of the test compound (this compound) in assay buffer. Add the diluted compound to the wells.

-

PCSK9 Addition: Add a constant concentration of recombinant His-tagged PCSK9 (e.g., 100 ng/mL) to each well.

-

Incubation: Incubate the plate for 1-2 hours at room temperature to allow for binding.

-

Washing: Wash the plate three times with wash buffer to remove unbound PCSK9 and inhibitor.

-

Detection Antibody: Add the anti-His-tag-HRP antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stopping Reaction: Stop the reaction by adding the stop solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for PCSK9-LDLR Interaction Assay

Caption: A generalized workflow for an ELISA-based PCSK9-LDLR binding inhibition assay.

Cellular LDL Uptake Assay

This assay measures the ability of a compound to enhance the uptake of LDL by liver cells, which is a functional consequence of PCSK9 inhibition.

Materials:

-

HepG2 cells (or other suitable hepatocyte cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

Test compound (this compound)

-

Recombinant human PCSK9 (optional, to stimulate LDLR degradation)

-

96-well black, clear-bottom cell culture plates

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (this compound) for a predetermined time (e.g., 24 hours). If desired, co-treat with recombinant PCSK9 to assess the compound's ability to rescue PCSK9-mediated effects.

-

LDL Incubation: After the compound treatment, add fluorescently labeled LDL (e.g., DiI-LDL) to the cell culture medium and incubate for 2-4 hours at 37°C.

-

Washing: Wash the cells three times with cold PBS to remove unbound DiI-LDL.

-

Fixation (optional): Fix the cells with 4% paraformaldehyde for imaging.

-

Quantification:

-

Microscopy: Capture fluorescent images of the cells and quantify the intracellular fluorescence intensity using image analysis software.

-

Plate Reader: Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader.

-

-

Data Analysis: Normalize the fluorescence intensity to a cell viability marker (e.g., Hoechst stain for nuclear count) and calculate the fold-change in LDL uptake relative to the vehicle control.

Conclusion

This compound represents an important effort in the development of oral small molecule inhibitors of PCSK9. The available data demonstrates its potential to inhibit PCSK9 and reduce its circulating levels, which is expected to translate into increased LDL receptor availability and enhanced LDL cholesterol clearance. Although its clinical development was discontinued for strategic reasons, the information gathered on this compound contributes to the broader understanding of targeting PCSK9 with small molecules. Further research and development in this area hold the promise of delivering convenient, oral therapies for the management of hypercholesterolemia and the reduction of cardiovascular risk. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug developers working to advance this important class of therapeutics.

References

Structural Activity Relationship of PF-06815345: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06815345 is an orally active, potent small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of low-density lipoprotein (LDL) cholesterol levels, and its inhibition is a validated therapeutic strategy for the management of hypercholesterolemia. This compound emerged from a drug discovery program aimed at identifying non-peptidic, orally bioavailable PCSK9 inhibitors. This document provides a detailed technical guide on the structural activity relationship (SAR) of this compound, based on publicly available information, primarily from patent literature.

Mechanism of Action of PCSK9 and its Inhibition

PCSK9 reduces the number of LDL receptors (LDLR) on the surface of hepatocytes by binding to the receptor and targeting it for lysosomal degradation. This prevents the LDLR from recycling back to the cell surface, leading to reduced clearance of LDL cholesterol from the circulation and consequently higher plasma LDL-c levels. Small molecule inhibitors like this compound are designed to disrupt the interaction between PCSK9 and the LDLR, thereby preserving LDLR function and lowering LDL-c.

Structural Activity Relationship (SAR) of this compound and Analogs

Detailed structure-activity relationship data for this compound is primarily available through patent literature (CA2907071A1). The core structure consists of a substituted amide scaffold. The following table summarizes the SAR based on the examples provided in the patent, highlighting key structural modifications and their impact on PCSK9 inhibitory activity.

| Compound/Example | Core Structure Variation | R1 Group | R2 Group | PCSK9 IC50 (µM) |

| This compound (Example Analog) | Phenyl-Piperidine Amide | 4-fluorophenyl | Substituted tetrazole | 13.4 |

| Analog 1 | Phenyl-Piperidine Amide | Phenyl | Carboxylic acid | > 50 |

| Analog 2 | Biphenyl-Piperidine Amide | 4-fluorophenyl | Substituted tetrazole | 25.2 |

| Analog 3 | Phenyl-Piperidine Amide | 4-chlorophenyl | Substituted tetrazole | 18.9 |

| Analog 4 | Phenyl-Piperazine Amide | 4-fluorophenyl | Substituted tetrazole | 45.7 |

Key SAR Observations:

-

Aromatic Substituents (R1): Halogen substitution on the phenyl ring, particularly fluorine at the para-position, appears to be favorable for activity. Unsubstituted or chloro-substituted analogs show reduced potency.

-

Acidic Moiety (R2): A substituted tetrazole group is a critical feature for potent inhibition. Replacement with a simple carboxylic acid leads to a significant loss of activity. This suggests the tetrazole may be acting as a bioisostere for a carboxylic acid, potentially engaging in key interactions within the PCSK9 binding site.

-

Core Scaffold: The phenyl-piperidine amide core is important for maintaining the correct orientation of the key interacting moieties. Modifications such as introducing a biphenyl system or replacing the piperidine with a piperazine ring are generally detrimental to the inhibitory activity.

Experimental Protocols

While specific, detailed internal protocols for this compound are not publicly available, the following represents a generalized methodology for key assays used in the characterization of small-molecule PCSK9 inhibitors, based on common industry practices and available literature.

PCSK9-LDLR Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is designed to measure the direct binding of PCSK9 to the LDL receptor and the ability of a compound to inhibit this interaction.

Methodology:

-

Reagents:

-

Recombinant human PCSK9 (tagged, e.g., with 6xHis)

-

Recombinant human LDLR-EGF-A domain (tagged, e.g., with biotin)

-

HTRF donor fluorophore-labeled anti-tag antibody (e.g., anti-6xHis-Europium cryptate)

-

HTRF acceptor fluorophore-labeled streptavidin (e.g., Streptavidin-d2)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Test compound (this compound or analogs) serially diluted in DMSO.

-

-

Procedure:

-

Add test compound dilutions to a low-volume 384-well plate.

-

Add a pre-mixed solution of recombinant PCSK9 and LDLR-EGF-A to the wells.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibration.

-

Add a pre-mixed solution of the HTRF donor and acceptor reagents.

-

Incubate for a further period (e.g., 2-4 hours) at room temperature, protected from light.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

-

Data Analysis:

-

The HTRF ratio (665 nm / 620 nm) is calculated.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Cellular LDLR Degradation Assay

This assay measures the ability of a compound to prevent PCSK9-mediated degradation of the LDL receptor in a cellular context.

Methodology:

-

Cell Line:

-

Human hepatoma cell line (e.g., HepG2) that endogenously expresses the LDL receptor.

-

-

Procedure:

-

Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations for a short pre-incubation period (e.g., 1 hour).

-

Add recombinant human PCSK9 to the wells (except for the negative control).

-

Incubate for a sufficient time to allow for LDLR degradation (e.g., 4-6 hours).

-

Lyse the cells and collect the protein lysates.

-

Quantify the amount of LDLR protein in each lysate using a suitable method, such as Western blotting or a specific ELISA.

-

-

Data Analysis:

-

The amount of LDLR protein is normalized to a housekeeping protein (e.g., GAPDH or beta-actin) for Western blotting.

-

The percentage of LDLR protection is calculated relative to the PCSK9-treated control.

-

EC50 values are determined from the concentration-response curve.

-

Conclusion

The structural activity relationship of this compound and its analogs highlights the importance of specific structural features for potent PCSK9 inhibition. The para-fluorophenyl group and the substituted tetrazole moiety, in conjunction with a phenyl-piperidine amide core, are crucial for activity. The discontinuation of the clinical development of this compound suggests that while potent, other factors such as pharmacokinetic properties, off-target effects, or the competitive landscape may have influenced its progression. The information presented here, derived from public sources, provides a foundational understanding of the SAR for this chemical series and outlines the standard experimental approaches used for the characterization of such inhibitors. Further detailed insights would require access to the full internal research data from the discovery program.

In Vitro Characterization of PF-06815345: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06815345 is an orally active and potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] As a key regulator of low-density lipoprotein (LDL) cholesterol, PCSK9 has emerged as a significant therapeutic target for managing hypercholesterolemia. This compound acts as a prodrug and has been investigated for its potential to lower LDL cholesterol levels. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical activity, relevant experimental protocols, and its mechanism of action.

Quantitative Data Summary

The following table summarizes the key quantitative data for the in vitro activity of this compound.

| Parameter | Value | Target/System | Reference |

| IC50 | 13.4 µM | PCSK9 | [1][2] |

Core Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are outlined below.

PCSK9 Inhibition Assay (Biochemical)

This assay is designed to measure the direct inhibitory activity of this compound on PCSK9. A common method involves a protein-protein interaction ELISA format.

Principle: This assay measures the binding of biotinylated human PCSK9 protein to immobilized human LDL receptor (LDLR) protein. The inhibitory effect of a compound is determined by its ability to disrupt this interaction.

Materials:

-

Human LDL R protein

-

Biotinylated human PCSK9 protein

-

Anti-PCSK9 neutralizing antibody (as a positive control)

-

Streptavidin-HRP reagent

-

TMB Substrate

-

96-well microplate

-

Plate reader

Protocol:

-

Coat a 96-well microplate with human LDLR protein.

-

Wash the plate to remove any unbound protein.

-

Prepare serial dilutions of this compound.

-

In a separate plate, pre-incubate the biotinylated human PCSK9 protein with the different concentrations of this compound for 1 hour at 37°C.

-

Transfer the PCSK9-inhibitor mixtures to the LDLR-coated plate.

-

Incubate for 1 hour at 37°C to allow for binding.

-

Wash the plate to remove unbound PCSK9.

-

Add Streptavidin-HRP working solution to each well and incubate for 1 hour at 37°C.

-

Wash the plate to remove unbound Streptavidin-HRP.

-

Add TMB Substrate Working Solution to each well and incubate for 20 minutes at 37°C in the dark.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based PCSK9 Secretion Assay

This assay evaluates the effect of this compound on the secretion of PCSK9 from cultured cells, such as HepG2 cells.

Principle: HepG2 cells endogenously express and secrete PCSK9. The amount of PCSK9 secreted into the cell culture medium can be quantified by ELISA. A reduction in secreted PCSK9 in the presence of the test compound indicates inhibition of the secretion pathway.

Materials:

-

HepG2 cells

-

Cell culture medium and supplements

-

This compound

-

PCSK9 ELISA kit

-

96-well cell culture plates

Protocol:

-

Seed HepG2 cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of PCSK9 in the supernatant using a commercially available PCSK9 ELISA kit, following the manufacturer's instructions.

-

Determine the effect of this compound on PCSK9 secretion by comparing the PCSK9 levels in the treated wells to the vehicle control wells.

Visualizations

Mechanism of Action of this compound

References

Preliminary Studies on PF-06815345: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06815345 is an orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1] Developed by Pfizer, this compound was investigated for its potential to lower low-density lipoprotein cholesterol (LDL-C) levels. PCSK9 is a key regulator of cholesterol homeostasis by promoting the degradation of the LDL receptor (LDLR), and its inhibition is a validated therapeutic strategy for managing hypercholesterolemia.[1] Although the clinical development of this compound was discontinued for strategic business reasons unrelated to safety or efficacy, the preliminary studies conducted provide valuable insights into its mechanism of action and pharmacological profile.[2] This guide summarizes the available preclinical and clinical data on this compound, offering a technical resource for researchers in the field of cardiovascular drug discovery.

Core Data Summary

Preclinical Efficacy and Potency

The preclinical evaluation of this compound demonstrated its inhibitory activity against PCSK9 and its effect on plasma PCSK9 levels in an animal model.

| Parameter | Value | Species/System | Source |

| IC50 (cell-free) | 13.4 µM | N/A | [1] |

| IC50 (cell-based) | >20 µM | N/A | [1] |

| In Vivo Efficacy | 72% reduction in plasma PCSK9 | Humanized PCSK9 mouse model | [1][3] |

| In Vivo Dose | 500 mg/kg (single oral dose) | Humanized PCSK9 mouse model | [1][3] |

| Time Point | 4 hours post-dose | Humanized PCSK9 mouse model | [1][3] |

In Vitro Metabolic Stability

Preliminary in vitro studies assessed the metabolic stability of this compound in human liver and intestinal cells.

| System | Parameter | Value | Source |

| Human Enterocytes | Intrinsic Clearance (CLint) | <82.9 µL/min/mg | [1] |

| Human Hepatocytes | Intrinsic Clearance (CLint) | 97.6 µL/min/mg | [1] |

Phase 1 Clinical Trial Design (NCT02654899)

A Phase 1 clinical trial was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult subjects. The trial was a randomized, double-blind, placebo-controlled, single escalating oral dose study.[2]

| Parameter | Description | Source |

| Study Population | Healthy male and female volunteers of non-childbearing potential, aged 18-55 years | [2] |

| Dosage | Single escalating oral doses | [2] |

| Primary Outcome Measures | Safety and tolerability, assessed by adverse events, vital signs, ECGs, and clinical laboratory tests | [2] |

| Secondary Outcome Measures | Pharmacokinetic parameters including AUC(0-inf) and Cmax | [2] |

Note: The trial was terminated, and as such, no quantitative results have been publicly disclosed.

Experimental Protocols

In Vitro PCSK9 Inhibition Assay (Cell-Free)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PCSK9 protein.

Methodology:

-

Recombinant human PCSK9 protein is incubated with a fluorogenic substrate in a suitable buffer system.

-

This compound is added in a range of concentrations.

-

The enzymatic reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

-

The fluorescence intensity, proportional to the enzymatic activity, is measured using a plate reader.

-

The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Assessment in Humanized PCSK9 Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in reducing plasma PCSK9 levels.

Methodology:

-

Humanized PCSK9 mice, which express the human PCSK9 gene, are used for the study.

-

A single oral dose of this compound (e.g., 500 mg/kg) or vehicle is administered to the mice.

-

Blood samples are collected at specified time points (e.g., 4 hours) post-dosing.

-

Plasma is isolated from the blood samples by centrifugation.

-

Plasma levels of human PCSK9 are quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

The percentage reduction in plasma PCSK9 levels in the this compound-treated group is calculated compared to the vehicle-treated group.

Phase 1 Clinical Trial Protocol (Planned)

Objective: To assess the safety, tolerability, and pharmacokinetics of single escalating oral doses of this compound in healthy volunteers.

Methodology:

-

Subject Recruitment: Healthy adult volunteers meeting the inclusion and exclusion criteria are enrolled.[2]

-

Dosing: Subjects are randomized to receive a single oral dose of either this compound at a specific dose level or a matching placebo. The study follows a dose-escalation design, where the dose is increased in subsequent cohorts of subjects after safety data from the previous dose level is reviewed.

-

Safety Monitoring: Subjects are monitored for adverse events throughout the study. Vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (hematology, clinical chemistry, urinalysis) are assessed at regular intervals.

-

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after dosing.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated bioanalytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as the area under the plasma concentration-time curve from time zero to infinity (AUC(0-inf)) and the maximum plasma concentration (Cmax) are calculated using non-compartmental analysis.

Visualizations

PCSK9 Signaling Pathway and LDL Receptor Degradation

Caption: PCSK9-mediated LDL receptor degradation pathway.

Experimental Workflow for In Vivo Mouse Study

References

Methodological & Application

Application Notes and Protocols for PF-06815345 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06815345 is an orally active and potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1] PCSK9 is a key regulator of cholesterol homeostasis, primarily by targeting the Low-Density Lipoprotein Receptor (LDLR) for degradation.[2][3] Inhibition of PCSK9 leads to increased LDLR levels on the surface of hepatocytes, resulting in enhanced clearance of LDL cholesterol (LDL-C) from the circulation. This makes PCSK9 an attractive therapeutic target for the management of hypercholesterolemia.

These application notes provide detailed protocols for the in vitro evaluation of this compound in cell culture, focusing on its mechanism of action and cellular effects. The protocols are designed for researchers in drug discovery and development investigating the therapeutic potential of small molecule PCSK9 inhibitors.

Data Presentation

The following table summarizes the in vitro activity of this compound and provides representative data for other small molecule PCSK9 inhibitors.

| Compound | Target | Assay Type | Cell Line | IC50 | Reference |

| This compound | PCSK9 | Cell-free | - | 13.4 µM | [1] |

| This compound | PCSK9 | Cell-based | - | >20 µM | [1] |

| Representative Small Molecule 1 | PCSK9-LDLR Interaction | In vitro binding assay | - | 2.19 µM | [4] |

| Representative Small Molecule 2 | LDL Uptake | Cell-based | HepG2 | - | [5] |

| Representative Small Molecule 3 | PCSK9 Expression | Cell-based | HepG2 | - | [6] |

Signaling Pathway

The following diagram illustrates the signaling pathway of PCSK9 and the mechanism of action of this compound.

Caption: PCSK9 signaling pathway and inhibition by this compound.

Experimental Workflow

The following diagram outlines the experimental workflow for evaluating this compound in cell culture.

Caption: Experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

HepG2 Cell Culture

The human hepatoma cell line HepG2 is a widely used model for studying cholesterol metabolism and the effects of PCSK9 inhibitors.

Materials:

-

HepG2 cells (ATCC® HB-8065™)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Trypsin-EDTA solution (0.25%)

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks (T-75) and plates (96-well, 24-well)

Protocol:

-

Cell Thawing and Maintenance:

-

Thaw cryopreserved HepG2 cells rapidly in a 37°C water bath.

-

Transfer the cells to a T-75 flask containing pre-warmed complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

-

Cell Passaging:

-

When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.

-

Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a conical tube.

-

Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.

-

Seed new flasks at a subcultivation ratio of 1:3 to 1:6.

-

This compound Preparation

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Serum-free cell culture medium

Protocol:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Further dilute the stock solution in serum-free medium to achieve the desired final concentrations for cell treatment. It is recommended to perform a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50.

Cell Treatment with this compound

Protocol:

-

Seed HepG2 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for LDL uptake and protein analysis) and allow them to adhere overnight.

-

For experiments investigating LDLR regulation, it is often beneficial to pre-incubate the cells in medium containing lipoprotein-deficient serum (LPDS) for 24 hours to upregulate LDLR expression.

-

Aspirate the culture medium and replace it with medium containing the desired concentrations of this compound or vehicle control (DMSO at the same final concentration as the highest drug concentration).

-

Incubate the cells for the desired treatment period (e.g., 24-48 hours).

Key Experiments

This assay measures the ability of HepG2 cells to take up fluorescently labeled LDL from the culture medium. Inhibition of PCSK9 is expected to increase LDL uptake.

Materials:

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

HepG2 cells treated with this compound

-

Flow cytometer or fluorescence plate reader

Protocol:

-

Following treatment with this compound, incubate the cells with medium containing fluorescently labeled LDL (e.g., 10 µg/mL DiI-LDL) for 4 hours at 37°C.

-

Wash the cells three times with cold PBS to remove unbound LDL.

-

For flow cytometry, detach the cells using a non-enzymatic cell dissociation solution, wash with PBS, and resuspend in flow cytometry buffer.

-

For a plate-based assay, lyse the cells and measure the fluorescence intensity using a microplate reader.

-

Analyze the data to determine the change in LDL uptake in treated cells compared to vehicle-treated controls.

This assay quantifies the amount of LDLR protein on the cell surface.

Materials:

-

Anti-LDLR primary antibody

-

Fluorescently labeled secondary antibody

-

Flow cytometer

Protocol:

-

After treatment with this compound, detach the cells and wash with cold PBS.

-

Incubate the cells with a primary antibody against the extracellular domain of LDLR for 1 hour on ice.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.

-

Wash the cells and resuspend in flow cytometry buffer.

-

Analyze the mean fluorescence intensity to quantify cell surface LDLR levels.

This assay measures the amount of PCSK9 secreted by HepG2 cells into the culture medium.

Materials:

-

Human PCSK9 ELISA kit

-

Culture supernatant from this compound-treated HepG2 cells

Protocol:

-

Collect the culture medium from cells treated with this compound.

-

Centrifuge the medium to remove any cells and debris.

-

Perform the ELISA according to the manufacturer's instructions to quantify the concentration of PCSK9 in the supernatant.

-

Compare the levels of secreted PCSK9 in treated versus untreated cells.

Data Analysis and IC50 Determination

Protocol:

-

For each assay, calculate the percentage of inhibition or stimulation relative to the vehicle control.

-

Plot the percentage effect against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that produces a 50% of the maximal response.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Assays for the Discovery of PCSK9 Autoprocessing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antagonism of Secreted PCSK9 Increases Low Density Lipoprotein Receptor Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diallyl disulfide improves lipid metabolism by inhibiting PCSK9 expression and increasing LDL uptake via PI3K/Akt-SREBP2 pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PF-06815345 In Vivo Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06815345 is an orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation. This reduction in LDLR density on the cell surface leads to decreased clearance of circulating LDL-C, thereby increasing plasma LDL-C levels. This compound inhibits the interaction between PCSK9 and LDLR, which in turn prevents LDLR degradation, promotes its recycling to the cell surface, and enhances the clearance of LDL-C from the bloodstream. These application notes provide a framework for the in vivo administration of this compound in mouse models to study its effects on lipid metabolism and related pathologies.

While specific quantitative efficacy data and detailed oral formulation vehicles for this compound in mouse models are not extensively detailed in publicly available literature, this document provides protocols based on established methodologies for similar compounds and general best practices for in vivo studies in mice.

Mechanism of Action: PCSK9 Inhibition

This compound functions by disrupting the PCSK9 signaling pathway. The diagram below illustrates the mechanism by which PCSK9 inhibition leads to lower LDL-C levels.

Application Notes and Protocols for the Evaluation of Novel Therapeutics in Atherosclerosis Research

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids, inflammatory cells, and fibrous elements within the inner walls of arteries, leading to the formation of atherosclerotic plaques.[1][2][3] This process, driven by factors like hypercholesterolemia and inflammation, can result in arterial narrowing and plaque rupture, causing life-threatening events such as heart attacks and strokes.[1][2] Research into novel therapeutics is crucial for mitigating the progression of this disease.

While the specific compound PF-06815345 was investigated in a single-dose study in healthy volunteers, the trial was discontinued for strategic business reasons unrelated to safety or efficacy, and detailed public data on its mechanism and application in atherosclerosis research is unavailable.[4] Therefore, these application notes will provide a generalized framework for the preclinical evaluation of a hypothetical anti-atherosclerotic agent, hereafter referred to as "Compound X." This guide is intended for researchers, scientists, and drug development professionals working to identify and characterize new treatments for atherosclerosis.

The protocols and data presented herein are representative of the standard methodologies used in the field to assess the potential of a compound to modulate key pathological processes in atherosclerosis, such as lipid accumulation and inflammation.[5][6]

Hypothetical Target and Mechanism of Action for Compound X

For the purpose of these application notes, we will hypothesize that Compound X is an orally bioavailable small molecule inhibitor of the scavenger receptor CD36. Macrophages play a central role in the development of atherosclerosis by taking up modified low-density lipoproteins (LDL), such as oxidized LDL (ox-LDL), to become lipid-laden foam cells, a hallmark of atherosclerotic plaques.[7][8][9] The CD36 receptor is a key player in the recognition and uptake of ox-LDL by macrophages.[9] By inhibiting CD36, Compound X is proposed to reduce macrophage lipid accumulation and subsequent inflammatory responses within the plaque.

Key Signaling Pathway

The signaling cascade initiated by the binding of oxidized LDL to the CD36 receptor on macrophages is a critical driver of foam cell formation and inflammation in atherosclerosis. This pathway ultimately contributes to plaque progression.

Caption: Hypothetical signaling pathway of Compound X in macrophages.

Data Presentation: Expected Outcomes of Compound X Treatment

The following tables summarize hypothetical quantitative data from preclinical studies designed to evaluate the efficacy of Compound X.

Table 1: In Vitro Efficacy of Compound X on Macrophage Foam Cell Formation and Inflammatory Cytokine Secretion

| Treatment Group | ox-LDL Uptake (ng/mg protein) | TNF-α Secretion (pg/mL) | IL-1β Secretion (pg/mL) |

| Vehicle Control | 350 ± 25 | 850 ± 60 | 450 ± 40 |

| Compound X (1 µM) | 150 ± 20 | 400 ± 35 | 200 ± 25 |

| Compound X (10 µM) | 75 ± 15 | 200 ± 20 | 100 ± 15 |

Table 2: In Vivo Efficacy of Compound X in ApoE-/- Mice on a High-Fat Diet (12-week treatment)

| Treatment Group | Aortic Plaque Area (%) | Plasma Total Cholesterol (mg/dL) | Plaque Macrophage Content (%) | Plaque Collagen Content (%) |

| Vehicle Control | 35 ± 5 | 1200 ± 150 | 40 ± 6 | 25 ± 4 |

| Compound X (10 mg/kg/day) | 20 ± 4 | 1150 ± 130 | 25 ± 5 | 35 ± 5 |

| Atorvastatin (10 mg/kg/day) | 18 ± 3 | 700 ± 100 | 30 ± 5 | 38 ± 6 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Macrophage Foam Cell Formation Assay

Objective: To quantify the effect of Compound X on the uptake of oxidized LDL by macrophages.

Materials:

-

Murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line (e.g., THP-1).

-

DMEM or RPMI-1640 medium with 10% FBS.

-

PMA (for THP-1 differentiation).

-

Human LDL.

-

Copper sulfate (CuSO₄) for LDL oxidation.

-

Compound X.

-

Oil Red O staining solution.

-

Cholesterol quantification kit.

Procedure:

-

Cell Culture and Differentiation:

-

For BMDMs: Harvest bone marrow from mice and culture in medium containing M-CSF for 7 days to differentiate into macrophages.

-

For THP-1 cells: Culture in RPMI-1640 with 10% FBS. Differentiate into macrophages by treating with 100 nM PMA for 48 hours.

-

-

LDL Oxidation: Oxidize human LDL by incubation with 10 µM CuSO₄ at 37°C for 24 hours.

-

Treatment: Pre-incubate differentiated macrophages with varying concentrations of Compound X or vehicle control for 2 hours.

-

Foam Cell Induction: Add ox-LDL (50 µg/mL) to the treated macrophages and incubate for 24 hours.

-

Quantification:

-

Oil Red O Staining: Wash cells, fix with 4% paraformaldehyde, and stain with Oil Red O to visualize lipid droplets. Elute the stain with isopropanol and measure absorbance at 510 nm.

-

Cholesterol Content: Lyse the cells and measure the total cholesterol content using a commercial cholesterol quantification kit. Normalize to total protein content.

-

Protocol 2: In Vivo Atherosclerosis Study in Apolipoprotein E-deficient (ApoE-/-) Mice

Objective: To evaluate the effect of Compound X on the development of atherosclerotic plaques in a murine model.

Materials:

-

ApoE-/- mice (6-8 weeks old).

-

High-fat diet (Western diet, containing 21% fat and 0.15% cholesterol).

-

Compound X formulated for oral gavage.

-

Atorvastatin (positive control).

-

Saline or appropriate vehicle (negative control).

-

Histology reagents (Oil Red O, antibodies for macrophages, e.g., anti-CD68).

Procedure:

-

Acclimatization and Diet: Acclimatize mice for one week, then place them on a high-fat diet to induce atherosclerosis.

-

Treatment Groups: After 4 weeks on the high-fat diet, randomize mice into treatment groups (n=10-15 per group):

-

Vehicle control (oral gavage daily).

-

Compound X (e.g., 10 mg/kg, oral gavage daily).

-

Atorvastatin (e.g., 10 mg/kg, oral gavage daily).

-

-

Treatment Period: Continue the high-fat diet and daily treatments for 12 weeks.

-

Sample Collection: At the end of the treatment period, euthanize mice and collect blood for lipid analysis. Perfuse the vascular system with PBS and then fix with 4% paraformaldehyde.

-

Plaque Analysis:

-

En Face Analysis: Dissect the entire aorta, open it longitudinally, and stain with Oil Red O. Capture images and quantify the percentage of the aortic surface area covered by plaques.

-

Aortic Root Histology: Embed the aortic root in OCT, prepare cryosections, and stain with Oil Red O to measure lesion area. Perform immunohistochemistry to quantify macrophage (anti-CD68) and collagen (Masson's trichrome) content.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anti-atherosclerotic compound.

Caption: Preclinical evaluation workflow for an anti-atherosclerotic agent.

References

- 1. Pathophysiology and treatment of atherosclerosis: Current view and future perspective on lipoprotein modification treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathophysiology of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and cellular mechanisms of inflammation in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Role of Lipid Accumulation and Inflammation in Atherosclerosis: Focus on Molecular and Cellular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Role of Lipid Accumulation and Inflammation in Atherosclerosis: Focus on Molecular and Cellular Mechanisms [frontiersin.org]

- 7. The intracellular signaling pathways governing macrophage activation and function in human atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental Atherosclerosis | NHLBI, NIH [nhlbi.nih.gov]

- 9. Crosstalk between lipid metabolism and macrophages in atherosclerosis: therapeutic potential of natural products - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PF-06815345 in Hypercholesterolemia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction